5-(3-Ethoxyphenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine
Description
Properties
Molecular Formula |
C17H17FN4OS |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H17FN4OS/c1-2-23-15-8-4-6-13(10-15)16-20-21-17(22(16)19)24-11-12-5-3-7-14(18)9-12/h3-10H,2,11,19H2,1H3 |
InChI Key |
UJPFILFDKHBORC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)F |
Origin of Product |
United States |
Biological Activity
5-(3-Ethoxyphenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C17H17FN4OS
- Molecular Weight : 344.4 g/mol
- IUPAC Name : 3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine
- Canonical SMILES : CCOC1=CC=CC=C1C2=NN=C(N2N)SCC3=CC=C(C=C3)F
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring structure allows for binding with various enzymes and receptors, potentially leading to the inhibition of critical pathways involved in disease processes.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that 5-(3-Ethoxyphenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt cell membrane integrity and inhibit essential metabolic pathways.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In studies involving peripheral blood mononuclear cells (PBMC), it was found that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in managing inflammatory conditions through immunomodulatory effects.
Anticancer Potential
The anticancer activity of 5-(3-Ethoxyphenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine has been investigated in various cancer cell lines. Preliminary results indicate that the compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting cell proliferation.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : Evaluate the antimicrobial efficacy against selected bacterial strains.
- Method : Disk diffusion method was employed.
- Results : The compound exhibited significant inhibition zones against both Staphylococcus aureus and Escherichia coli.
-
Anti-inflammatory Study :
- Objective : Assess the impact on cytokine release in PBMC cultures.
- Method : Cells were stimulated with LPS and treated with varying concentrations of the compound.
- Results : A dose-dependent reduction in TNF-α production was observed, with the highest dose reducing levels by approximately 60% compared to control.
-
Anticancer Activity Assessment :
- Objective : Investigate cytotoxic effects on cancer cell lines.
- Method : MTT assay to determine cell viability.
- Results : Significant reduction in viability was noted in breast cancer (MCF-7) and lung cancer (A549) cell lines after treatment.
Data Summary Table
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Antimicrobial | Disk diffusion | Effective against S. aureus and E. coli |
| Anti-inflammatory | PBMC cytokine assay | Reduced TNF-α levels by up to 60% |
| Anticancer | MTT assay | Significant cytotoxicity in MCF-7 and A549 cells |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their substituent variations are summarized below:
Key Observations :
- Electron-Donating vs.
- Fluorine Impact: The 3-fluorophenyl group increases electronegativity, which may enhance metabolic stability and membrane permeability relative to non-halogenated analogs .
- Thioether vs. Sulfonamide : The thioether (–S–) linkage in the target compound offers greater flexibility than sulfonamide (–SO₂–NH–) groups, possibly affecting conformational dynamics in biological systems .
Physical and Chemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated at ~328 g/mol (based on CAS 578720-11-3 analog: 314 g/mol + ethoxy mass adjustment) .
- Solubility : The ethoxy group increases hydrophobicity compared to methoxy or methyl substituents, likely reducing aqueous solubility but enhancing lipid bilayer penetration .
- Stability: Fluorine atoms and thioether bonds generally improve resistance to oxidative degradation compared to non-halogenated or sulfide-containing analogs .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for -OCH₂CH₃) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 385) and fragmentation patterns .
- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., C: 58.1%, H: 4.2%, N: 18.1%) .
- HPLC : Purity >95% with a C18 column (acetonitrile/water gradient) .
How can computational tools like PASS Online aid in predicting the biological activity of this triazole derivative, and what are their limitations?
Q. Advanced
- Target prediction : PASS Online identifies potential targets (e.g., kinase inhibition or antimicrobial activity) based on structural similarity to known bioactive triazoles .
- Limitations :
- False positives due to overreliance on existing databases.
- Does not account for pharmacokinetics (e.g., bioavailability) .
Methodology : - Input SMILES notation into PASS Online.
- Validate predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) .
What strategies are effective in resolving contradictions in reported bioactivity data for structurally similar triazole derivatives?
Q. Advanced
- Assay standardization : Replicate experiments under consistent conditions (e.g., cell line, concentration range) .
- Structural nuance analysis : Compare substituent effects (e.g., 3-ethoxy vs. 4-ethoxy positional isomers) using X-ray crystallography or DFT calculations .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., fluorophenyl groups correlate with enhanced antifungal activity) .
How do electron-donating (ethoxy) and electron-withdrawing (fluoro) substituents influence the compound's reactivity and interactions?
Q. Advanced
- Electronic effects :
| Substituent | Observed Effect (Evidence) |
|---|---|
| 3-Ethoxyphenyl | Enhanced anti-inflammatory activity |
| 3-Fluorophenylmethylthio | Increased lipophilicity (LogP ~3.2) |
| Data derived from analogs in . |
What are the best practices for designing analogs of this compound to enhance selectivity towards specific biological targets?
Q. Advanced
- Bioisosteric replacement : Substitute the ethoxy group with methoxy or cyclopropyloxy to modulate solubility .
- Side-chain diversification : Introduce sulfonamide or carbamate groups at the 4-amine position to target enzymes like carbonic anhydrase .
- Computational docking : Use AutoDock Vina to predict binding modes with targets (e.g., EGFR kinase) and optimize steric fit .
- In vitro validation : Screen analogs against target-specific assays (e.g., IC₅₀ determination for kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
